

High-Pressure Phase Transitions of Strontium Chlorate: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Strontium chlorate*

Cat. No.: *B1594936*

[Get Quote](#)

Absence of Direct Experimental Data and Inferred Projections Based on Analogous Compounds

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the topic of phase transitions in **strontium chlorate** ($\text{Sr}(\text{ClO}_3)_2$) under high-pressure conditions. A comprehensive review of the current scientific literature reveals a notable absence of direct experimental or theoretical studies specifically investigating the high-pressure behavior of this compound. Consequently, this document will proceed by first outlining the known properties of **strontium chlorate** at ambient pressure. Subsequently, it will provide an inferred overview of potential high-pressure behaviors by drawing parallels with analogous compounds, namely potassium chlorate (KClO_3) and other strontium-containing materials that have been studied under extreme conditions. The experimental protocols described are therefore generalized methodologies standardly employed in high-pressure research.

Strontium Chlorate at Ambient Pressure

Strontium chlorate is an inorganic compound with the formula $\text{Sr}(\text{ClO}_3)_2$. It is known to exist in various hydrated forms, with the anhydrous form crystallizing in the orthorhombic crystal system with the space group $\text{Fdd}2$ ^[1]. It is a strong oxidizing agent and sees application in pyrotechnics^{[2][3][4]}.

Table 1: Crystallographic Data for **Strontium Chlorate** at Ambient Pressure^[1]

Parameter	Value
Crystal System	Orthorhombic
Space Group	Fdd2
a	12.535 Å
b	11.457 Å
c	7.4818 Å
α, β, γ	90.0°

Inferred High-Pressure Behavior of Strontium Chlorate

In the absence of direct experimental data for $\text{Sr}(\text{ClO}_3)_2$, we can infer its potential behavior under high pressure by examining related compounds.

Comparison with Potassium Chlorate (KClO_3)

High-pressure studies on potassium chlorate (KClO_3) have revealed pressure-induced phase transitions. At approximately 2 GPa, KClO_3 undergoes a transition from a monoclinic (Phase I) to a rhombohedral (Phase II) structure^{[5][6]}. This transition is characterized by a significant change in the crystal structure and has been observed to slow down the rate of X-ray induced decomposition^{[5][6]}. It is plausible that **strontium chlorate** could also exhibit structural transformations at comparable pressure ranges, although the specific transition pathway and resulting crystal systems would likely differ due to the presence of the larger Sr^{2+} cation.

Insights from High-Pressure Studies of Other Strontium Compounds

Studies on other strontium compounds, such as strontium carbonate (SrCO_3), have demonstrated that high pressure can induce significant changes in coordination and crystal structure. For instance, SrCO_3 undergoes a phase transition at high pressure, indicating the susceptibility of strontium-based lattices to structural reorganization under compression^[7].

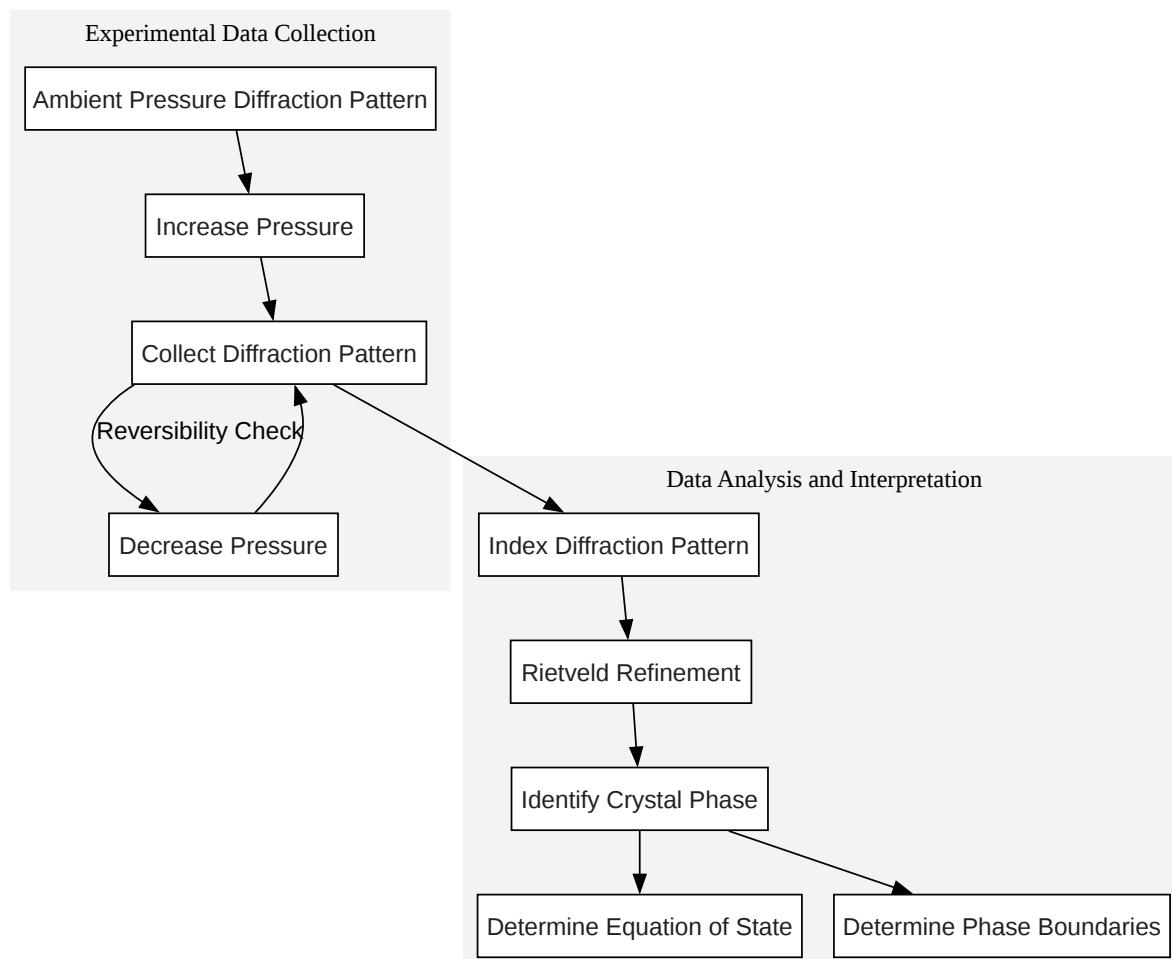
Standard Experimental Protocols for High-Pressure Studies

The investigation of phase transitions in materials like **strontium chlorate** under high pressure typically involves a suite of specialized experimental techniques.

High-Pressure Generation: The Diamond Anvil Cell (DAC)

A Diamond Anvil Cell (DAC) is the primary apparatus used to generate ultra-high pressures on small samples. The sample is placed in a gasket between the flat faces (culets) of two brilliant-cut diamonds. By applying a force to the back of the diamonds, immense pressure is generated in the sample chamber. A pressure-transmitting medium (e.g., a gas like argon or a liquid like silicone oil) is often used to ensure hydrostatic or quasi-hydrostatic conditions.

In-Situ Characterization Techniques


Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a material. Changes in the Raman spectrum, such as the appearance or disappearance of peaks, shifts in peak positions, and peak splitting, are indicative of phase transitions.

Experimental Workflow for High-Pressure Raman Spectroscopy:

Caption: Workflow for High-Pressure Raman Spectroscopy.

Synchrotron X-ray diffraction is the definitive method for determining the crystal structure of a material under high pressure. By analyzing the diffraction pattern of the sample as a function of pressure, changes in the crystal lattice, including phase transitions to new crystal structures, can be identified and characterized.

Logical Flow for High-Pressure XRD Analysis:

[Click to download full resolution via product page](#)

Caption: Logical Flow for High-Pressure XRD Analysis.

Projected Phase Transition Pathway for Strontium Chlorate

Based on the behavior of analogous compounds, a hypothetical phase transition pathway for **strontium chlorate** under increasing pressure can be proposed. This is a speculative model intended to guide future research.

[Click to download full resolution via product page](#)

Caption: Hypothetical Phase Transition Pathway for $\text{Sr}(\text{ClO}_3)_2$.

It is anticipated that with increasing pressure, **strontium chlorate** would first transition from its ambient orthorhombic phase (Phase I) to one or more intermediate, denser phases (Phase II, Phase III). At very high pressures, decomposition of the chlorate anion might occur. The specific crystal structures of these hypothetical high-pressure phases and the pressures at which these transitions occur remain to be determined experimentally.

Conclusion and Future Outlook

While there is currently no direct research on the high-pressure phase transitions of **strontium chlorate**, the study of analogous materials provides a framework for predicting its likely behavior. The experimental methodologies outlined in this guide, particularly in-situ Raman spectroscopy and X-ray diffraction using diamond anvil cells, are essential for elucidating the structural evolution of $\text{Sr}(\text{ClO}_3)_2$ under compression. Future research in this area would not only contribute to a fundamental understanding of the solid-state chemistry of chlorates but also provide valuable data for materials science and energetic materials research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Strontium chlorate | 7791-10-8 | Benchchem [benchchem.com]
- 2. Strontium chlorate - Wikipedia [en.wikipedia.org]
- 3. chlorates.exrockets.com [chlorates.exrockets.com]
- 4. Strontium chlorate | Sr(ClO₃)₂ | CID 24641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [High-Pressure Phase Transitions of Strontium Chlorate: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1594936#phase-transitions-of-strontium-chlorate-under-high-pressure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com